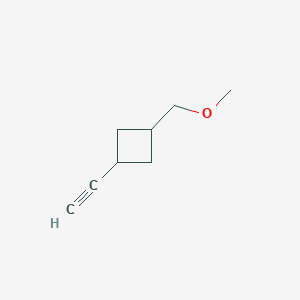![molecular formula C8H7F3 B12281504 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a unique compound characterized by its bicyclic structure and the presence of both an ethynyl and a trifluoromethyl group. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional structure. The trifluoromethyl group imparts significant electron-withdrawing properties, while the ethynyl group adds to the compound’s reactivity and versatility in synthetic chemistry .
Métodos De Preparación
The synthesis of 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a precursor. One common method includes the radical addition of trifluoromethyl and ethynyl groups to the [1.1.1]propellane framework. This can be achieved through the use of radical initiators and appropriate reaction conditions to ensure the selective addition of these groups .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production .
Análisis De Reacciones Químicas
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group, although this requires strong reducing agents.
Common reagents used in these reactions include radical initiators, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with electron-rich sites, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Similar in structure but with an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which provide a distinct set of chemical and physical properties that are valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H7F3 |
|---|---|
Peso molecular |
160.14 g/mol |
Nombre IUPAC |
1-ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C8H7F3/c1-2-6-3-7(4-6,5-6)8(9,10)11/h1H,3-5H2 |
Clave InChI |
IANCWMHZPDCENN-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CC(C1)(C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)

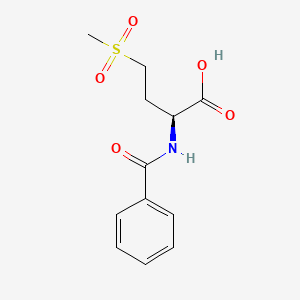
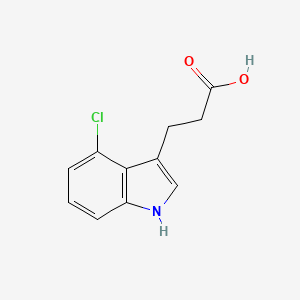
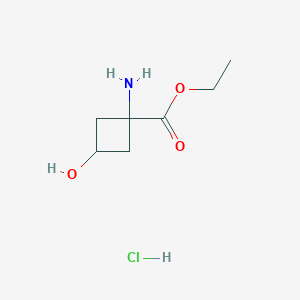

![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)
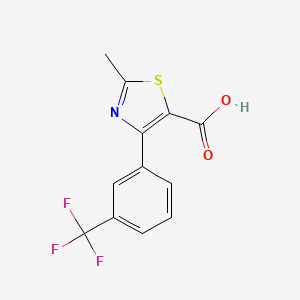

![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
